

CVN293: A Technical Guide to a Novel Selective NLRP3 Inflammasome Modulator

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Compound of Interest

Compound Name: CVN293

Cat. No.: B15612753

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Executive Summary

CVN293 is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1). By selectively targeting KCNK13, which is predominantly expressed in microglia, **CVN293** indirectly inhibits the activation of the NLRP3 inflammasome, a key driver of neuroinflammation in a variety of neurodegenerative disorders. This targeted approach offers the potential for a disease-modifying therapy with a favorable safety profile by avoiding broad immunosuppression. Preclinical data demonstrate potent and selective inhibition of KCNK13, leading to a reduction in the release of the pro-inflammatory cytokine IL-1 β . A Phase 1 clinical trial in healthy volunteers has shown that **CVN293** is well-tolerated and achieves significant exposure in the central nervous system (CNS). This document provides a comprehensive technical overview of **CVN293**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting Neuroinflammation via KCNK13

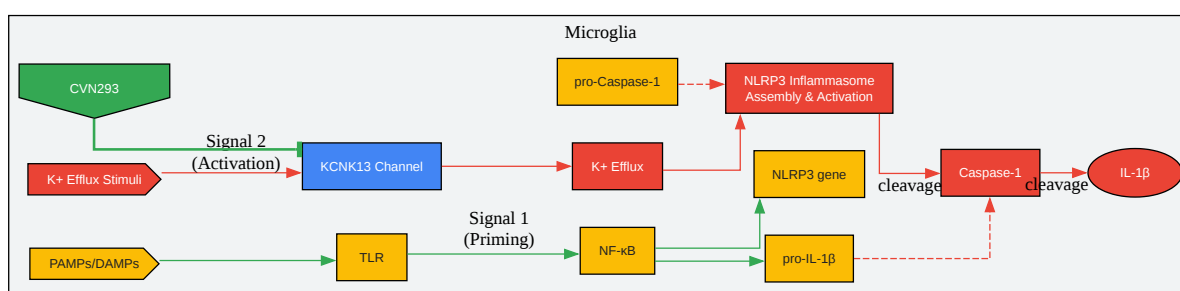
Neuroinflammation, mediated by the activation of microglia, is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome is a key intracellular sensor in

microglia that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β).

A critical step in the canonical activation of the NLRP3 inflammasome is the efflux of potassium ions (K⁺) from the cell. **CVN293** is a novel therapeutic agent that targets the two-pore domain potassium channel KCNK13, which is highly expressed in microglia and plays a significant role in mediating this potassium efflux. By inhibiting KCNK13, **CVN293** prevents the downstream activation of the NLRP3 inflammasome and subsequent release of IL-1 β , thereby selectively dampening neuroinflammation.[1] The restricted expression of KCNK13 to microglia suggests that **CVN293** may offer a targeted approach to treating neuroinflammation with a reduced risk of peripheral immune suppression.[2]

Mechanism of Action

CVN293 acts as a potent and selective inhibitor of the KCNK13 potassium channel. The inhibition of this channel in microglia prevents the potassium efflux that is a necessary second signal for the activation of the NLRP3 inflammasome. This upstream intervention effectively blocks the proteolytic cleavage of pro-caspase-1 to active caspase-1, which in turn prevents the maturation and secretion of IL-1 β .



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Figure 1: CVN293 Signaling Pathway

Quantitative Data

Table 1: In Vitro Potency and Selectivity of CVN293

Target	Species	Assay	IC50 (nM)	Maximal Inhibition (%)	Reference
KCNK13	Human	Thallium Flux	41	100.3 ± 1.4	[3]
KCNK13	Mouse	Thallium Flux	28	97 ± 1.8	[3]
IL-1β Release	Mouse (Microglia)	ELISA	24	59.1 ± 6.9	[3]
KCNK2	Human	Thallium Flux	>30,000	17.4 (at 30 μM)	[3]
KCNK6	Human	Thallium Flux	>30,000	10.7 (at 30 μM)	[3]

Table 2: Preclinical Pharmacokinetics of CVN293

Species	Route	Bioavailability (%)	Brain to Plasma Ratio	Kp,uu	CSF to Plasma Ratio	Reference
Rat	Oral	87	0.72 - 1.85	0.6 - 1.4	0.7 - 1.1	[3]
Monkey	N/A	N/A	N/A	0.9 - 1.1	0.2 - 0.3	[3]

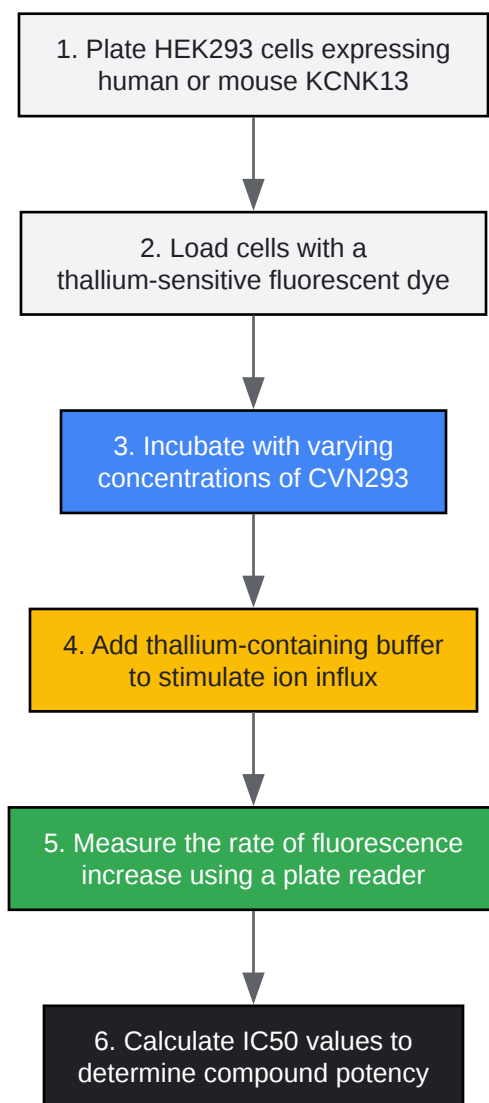
Table 3: Phase 1 Clinical Trial Overview

Study Phase	Population	Dosing	Key Findings	Reference
Phase 1	Healthy Volunteers (n=72)	SAD: Single doses up to 1000 mg MAD: Multiple doses up to 375 mg twice daily for 14 days	- Generally well-tolerated- No serious adverse events- Dose-dependent plasma exposure- High CNS penetration	[4]

Experimental Protocols

KCNK13 Inhibition Assessment (Thallium Flux Assay)

This assay measures the inhibition of KCNK13 channel activity by quantifying the influx of thallium ions (a surrogate for potassium ions) into cells expressing the channel.



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Figure 2: Thallium Flux Assay Workflow

Detailed Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK-293) cells stably expressing either human or mouse KCNK13 are cultured in appropriate media and seeded into 384-well plates.
- **Dye Loading:** Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60-90 minutes at 37°C.
- **Compound Addition:** A serial dilution of **CVN293** is added to the wells and incubated for a predefined period (e.g., 20-30 minutes) at room temperature.

- **Thallium Stimulation and Signal Detection:** A stimulus buffer containing thallium sulfate is added to the wells to initiate ion influx through the KCNK13 channels. The resulting increase in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR®).
- **Data Analysis:** The rate of fluorescence increase is proportional to KCNK13 channel activity. The percentage of inhibition at each **CVN293** concentration is calculated relative to vehicle-treated controls, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

IL-1 β Release Assay from LPS-Primed Murine Microglia

This cellular assay quantifies the ability of **CVN293** to inhibit the release of IL-1 β from microglia following NLRP3 inflammasome activation.

Detailed Methodology:

- **Microglia Isolation and Culture:** Primary microglia are isolated from the brains of neonatal mice and cultured in appropriate media.
- **Priming (Signal 1):** Microglia are primed with lipopolysaccharide (LPS) for a specified duration (e.g., 2-4 hours) to induce the expression of pro-IL-1 β and NLRP3.
- **Inhibitor Treatment:** The primed microglia are then treated with various concentrations of **CVN293** for a defined period (e.g., 30-60 minutes).
- **Activation (Signal 2):** The NLRP3 inflammasome is activated by a stimulus that induces potassium efflux, such as a low extracellular potassium concentration or the addition of ATP.
- **Supernatant Collection and Analysis:** After a further incubation period (e.g., 1-2 hours), the cell culture supernatant is collected. The concentration of secreted IL-1 β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- **Data Analysis:** The percentage of IL-1 β release inhibition at each **CVN293** concentration is calculated relative to vehicle-treated controls, and the IC50 value is determined.

Assessment of CNS Penetration

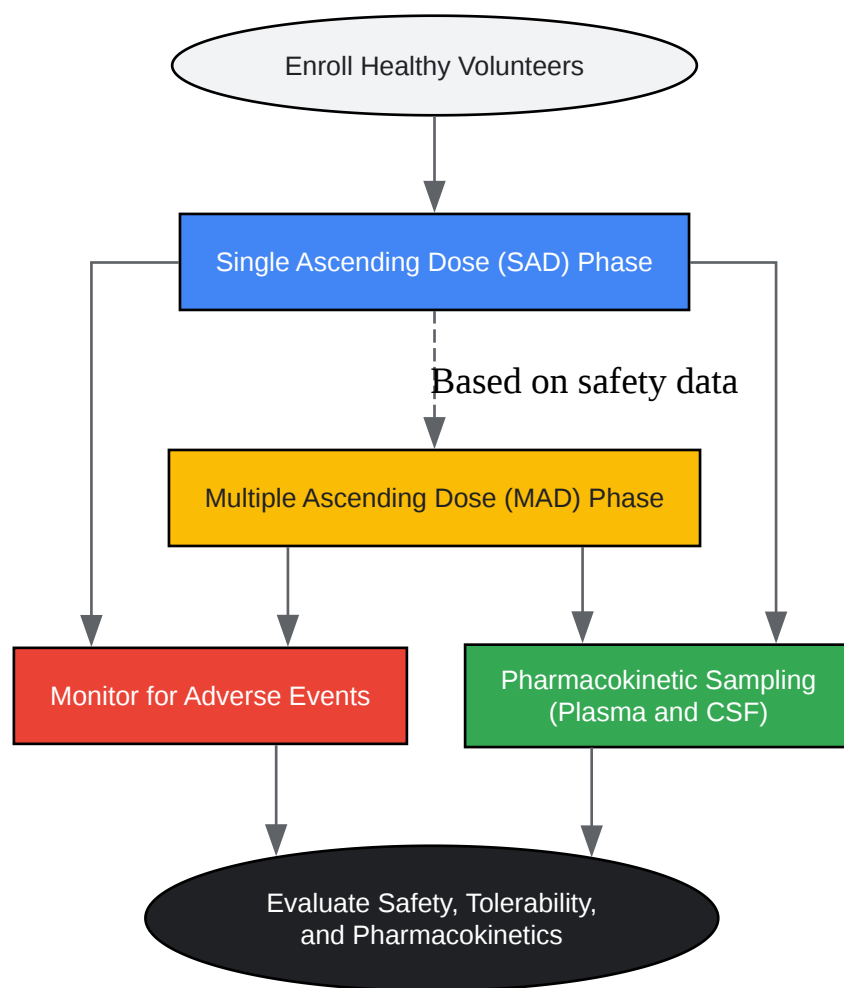
The ability of **CVN293** to cross the blood-brain barrier is assessed in preclinical species through pharmacokinetic studies.

Detailed Methodology:

- **Animal Dosing:** **CVN293** is administered to preclinical species (e.g., rats, monkeys) via the intended clinical route (oral).
- **Sample Collection:** At various time points post-dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
- **Bioanalysis:** The concentration of **CVN293** in plasma, CSF, and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Parameter Calculation:**
 - **Brain to Plasma Ratio:** The ratio of the total concentration of **CVN293** in the brain to that in the plasma.
 - **K_{p,uu}:** The ratio of the unbound concentration of **CVN293** in the brain to the unbound concentration in the plasma. This is considered the most accurate measure of brain penetration as it reflects the concentration of the drug that is free to interact with its target. Unbound fractions in plasma and brain tissue are determined experimentally, typically by equilibrium dialysis.
 - **CSF to Plasma Ratio:** The ratio of the **CVN293** concentration in the CSF to that in the plasma.

Phase 1 Clinical Trial Design

A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study is conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of **CVN293**.



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Figure 3: Phase 1 Clinical Trial Logic

Detailed Methodology:

- Study Population: Healthy male and female volunteers are enrolled.
- SAD Phase: Successive cohorts of subjects receive a single oral dose of **CVN293** at escalating dose levels or a placebo.
- MAD Phase: Following the SAD phase, new cohorts receive multiple oral doses of **CVN293** (e.g., twice daily for 14 days) at escalating dose levels or a placebo.
- Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

- Pharmacokinetic Assessments: Serial blood samples are collected to determine the plasma concentration-time profile of **CVN293**. In some cohorts, CSF samples are collected to assess CNS exposure.

Conclusion

CVN293 represents a promising and innovative approach to the treatment of neurodegenerative diseases by selectively modulating the NLRP3 inflammasome in microglia through the inhibition of the KCNK13 potassium channel. Its potent and selective preclinical profile, favorable pharmacokinetic properties including high brain penetration, and positive Phase 1 safety data in healthy volunteers support its continued development as a potential first-in-class therapy for a range of neuroinflammatory conditions. The targeted mechanism of action holds the potential for a disease-modifying effect with an improved safety profile compared to broader anti-inflammatory agents. Further clinical investigation in patient populations is warranted to establish the efficacy of **CVN293** in treating neurodegenerative diseases.

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